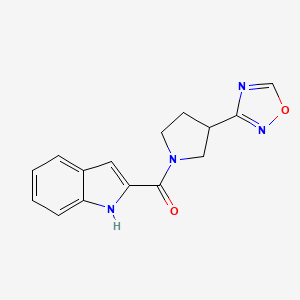

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone” is a compound with potential applications in various fields of research and industry. It has been identified as a selective non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazol ring, a pyrrolidin ring, and an indol ring . The exact molecular structure analysis is not available in the retrieved data.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- A study by Sidhaye et al. explored the synthesis of compounds including derivatives with 1,2,4-oxadiazole groups, demonstrating antimycobacterial activity, hinting at potential applications in tackling mycobacterial infections (Sidhaye et al., 2011).

- Sangepu et al. synthesized novel isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, evaluating their antibacterial activity. This work contributes to the development of new antimicrobial agents (Sangepu et al., 2016).

Anticancer and Antimicrobial Agents

- Katariya et al. focused on synthesizing novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, showing promising results in anticancer activity against a 60 cancer cell line panel and exhibiting in vitro antibacterial and antifungal activities (Katariya et al., 2021).

Novel Synthesis Approaches

- A research conducted by Katritzky et al. demonstrated novel synthesis techniques for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, offering a pathway to structurally diverse and potentially bioactive compounds (Katritzky et al., 2004).

Molecular Docking and Structure Studies

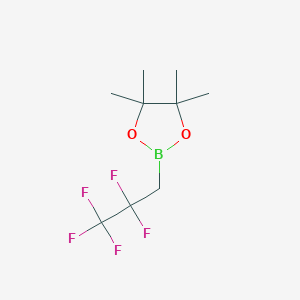

- Investigations by Huang et al. into boric acid ester intermediates containing benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, provide insights into the molecular structures through crystallographic analysis and DFT studies. These findings are crucial for understanding the physicochemical properties of such compounds and their potential applications in material science and pharmaceuticals (Huang et al., 2021).

Mécanisme D'action

Target of Action

The compound 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole, also known as (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that this compound may have multiple targets of action.

Mode of Action

Given that it is an indole derivative, it may interact with its targets in a similar manner to other indole derivatives, which are known to bind with high affinity to multiple receptors . This binding could result in changes to the function of these receptors, leading to various biological effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , this compound could potentially have a variety of effects at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole are largely unexplored. It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, anti-tumor, antiviral, and antioxidant activities . These compounds have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Some 1,2,4-oxadiazole derivatives have been reported to exhibit potent inhibitory activities against certain cellular processes . For instance, some derivatives have shown significant inhibitory potential against acetylcholinesterase, a key enzyme involved in neurotransmission .

Molecular Mechanism

It is known that 1,2,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of 1,2,4-oxadiazole derivatives can change over time in laboratory settings, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of 2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole in animal models have not been reported. It is known that the effects of 1,2,4-oxadiazole derivatives can vary with different dosages in animal models .

Metabolic Pathways

Some 1,2,4-oxadiazole derivatives have been reported to be involved in the kynurenine pathway, leading to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .

Transport and Distribution

It is known that 1,2,4-oxadiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that 1,2,4-oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1H-indol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(13-7-10-3-1-2-4-12(10)17-13)19-6-5-11(8-19)14-16-9-21-18-14/h1-4,7,9,11,17H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCUJKDEYWISGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2712708.png)

![(1-{2-[(Prop-2-yn-1-yl)amino]benzoyl}pyrrolidin-2-yl)methanol](/img/structure/B2712715.png)

![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)

![1,3-dimethyl-5-[3-(trifluoromethyl)benzoyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2712718.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)